molecular formula C18H22Cl2N2O4 B14043226 (2S,2'S)-3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-aminopropanoic acid) 2hcl

(2S,2'S)-3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-aminopropanoic acid) 2hcl

Cat. No.: B14043226
M. Wt: 401.3 g/mol
InChI Key: NTZPWBXKXVZICZ-SXBSVMRRSA-N
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Description

(2S,2’S)-3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-aminopropanoic acid) 2hcl is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its biphenyl structure, which is linked to two aminopropanoic acid moieties. The presence of two hydrochloride (HCl) groups further enhances its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,2’S)-3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-aminopropanoic acid) 2hcl typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.

    Attachment of Aminopropanoic Acid Moieties: The biphenyl core is then functionalized with aminopropanoic acid groups through a series of amide bond formations. This step often requires the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.

    Hydrochloride Addition: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

In an industrial setting, the production of (2S,2’S)-3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-aminopropanoic acid) 2hcl follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can improve the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminopropanoic acid moieties, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the biphenyl core into a more saturated structure, although this is less common.

    Substitution: The biphenyl core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups onto the biphenyl core.

Scientific Research Applications

(2S,2’S)-3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-aminopropanoic acid) 2hcl has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can act as a ligand in biochemical assays, helping to study protein-ligand interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound’s unique structure makes it useful in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of (2S,2’S)-3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-aminopropanoic acid) 2hcl involves its interaction with specific molecular targets. The biphenyl core can intercalate with aromatic residues in proteins, while the aminopropanoic acid moieties can form hydrogen bonds with amino acid side chains. This dual interaction can modulate the activity of target proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-aminopropanoic acid: A simpler analog with a single aminopropanoic acid moiety.

    (S)-3-([1,1’-Biphenyl]-4-yl)-2-aminopropanoic acid: A related compound with a similar biphenyl core but different functional groups.

Uniqueness

The unique combination of the biphenyl core and two aminopropanoic acid moieties in (2S,2’S)-3,3’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-aminopropanoic acid) 2hcl provides enhanced stability, solubility, and potential for diverse interactions with biological targets, setting it apart from similar compounds.

Properties

Molecular Formula

C18H22Cl2N2O4

Molecular Weight

401.3 g/mol

IUPAC Name

(2S)-2-amino-3-[4-[4-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid;dihydrochloride

InChI

InChI=1S/C18H20N2O4.2ClH/c19-15(17(21)22)9-11-1-5-13(6-2-11)14-7-3-12(4-8-14)10-16(20)18(23)24;;/h1-8,15-16H,9-10,19-20H2,(H,21,22)(H,23,24);2*1H/t15-,16-;;/m0../s1

InChI Key

NTZPWBXKXVZICZ-SXBSVMRRSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)C2=CC=C(C=C2)C[C@@H](C(=O)O)N.Cl.Cl

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)C2=CC=C(C=C2)CC(C(=O)O)N.Cl.Cl

Origin of Product

United States

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